2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H17NO/c10-4-3-9(11)6-7-1-2-8(9)5-7/h7-8,11H,1-6,10H2 |
InChI Key |
WGGNLGARTIFMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CCN)O |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 2 2 Aminoethyl Bicyclo 2.2.1 Heptan 2 Ol
Reactivity of the Amino Functionality in Bicyclo[2.2.1]heptane Systems
The primary amino group on the ethyl side chain is a key site of reactivity, behaving as a potent nucleophile and a base. Its reactions are fundamental to the derivatization and further functionalization of the molecule.
The primary amino group of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol readily undergoes a variety of derivatization reactions common to primary amines. These transformations are crucial for modifying the molecule's properties or for linking it to other molecular scaffolds. Key derivatizations include acylation and sulfonylation.
Acylation: The amine reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. This type of reaction has been utilized in the synthesis of N,N'-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety, where a bicyclo[2.2.1]heptan-2-amine is reacted with an electrophilic squarate ester. nih.gov
Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords the corresponding sulfonamides. These derivatives are often crystalline solids and are important for both characterization and as protecting groups. The synthesis of sulfonamides from cage-like amines, including those with a bicyclo[2.2.1]heptane core, has been well-documented. researchgate.net
These derivatizations are generally high-yielding and proceed under standard laboratory conditions.
| Reaction Type | Reagent | Typical Conditions | Product |
| Acylation (Amide Formation) | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | N-Acyl derivative |
| Acylation (Amide Formation) | Carboxylic Anhydride (B1165640) ((RCO)₂O) | Base (optional), Aprotic Solvent | N-Acyl derivative |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine), Aprotic Solvent | N-Sulfonyl derivative (Sulfonamide) |
| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Polar Aprotic Solvent | Secondary or Tertiary Amine |
The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile. This property allows it to participate in a wide range of reactions, including nucleophilic substitution and addition.
In the context of the bicyclo[2.2.1]heptane system, the amino group can act as a nucleophile to attack various electrophilic centers. For example, it can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. Furthermore, it can participate in nucleophilic addition reactions to carbonyl compounds, forming imines, or engage in Michael additions to α,β-unsaturated systems. The efficiency of these reactions is generally high, reflecting the inherent reactivity of the primary amino group. In the synthesis of certain CXCR2 antagonists, bicyclo[2.2.1]heptan-2-amine is used as a nucleophile to react with an activated cyclobutene-1,2-dione derivative. nih.gov
Transformations Involving the Hydroxyl Group on the Bicyclo[2.2.1]heptane Skeleton
The tertiary hydroxyl group at the C-2 position is situated on the rigid bicyclic core. Its reactivity is significantly influenced by steric hindrance imposed by the cage-like structure.
The tertiary nature of the hydroxyl group in this compound makes it resistant to oxidation under standard conditions. Unlike primary or secondary alcohols, it lacks a hydrogen atom on the carbinol carbon, meaning oxidation to a ketone is not possible without cleavage of a carbon-carbon bond. Such cleavage would require harsh oxidative conditions (e.g., strong acids and oxidizing agents at high temperatures), which would likely lead to a complex mixture of degradation products and skeletal rearrangement.
Conversely, the hydroxyl group itself cannot be reduced. However, the synthesis of this aminoalcohol would typically involve the reduction of a precursor ketone, such as a 2-keto-bicyclo[2.2.1]heptane derivative. The reduction of bicyclic ketones to the corresponding alcohols is a common transformation, often achieved with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net
The tertiary alcohol can undergo esterification and etherification, though these reactions are often slower and require more forcing conditions compared to less sterically hindered alcohols.
Esterification: The reaction of the tertiary alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) can produce esters. nih.govnih.gov Due to steric hindrance, direct acid-catalyzed esterification (Fischer esterification) may be inefficient. More effective methods often involve the use of highly reactive acylating agents in the presence of a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP) or by first converting the alcohol to its alkoxide. The selective O-acylation of 1,2-amino alcohols can be challenging, but methods using transition metal catalysis, such as Cu(II), have been developed to favor O-acylation over N-acylation in aqueous media. nih.govacs.org
Etherification: The formation of an ether from the tertiary hydroxyl group, for example, through a Williamson ether synthesis, is also challenging due to steric hindrance. This reaction would involve deprotonating the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. The process for etherification of amino alcohols often requires a two-step process to selectively deprotonate the hydroxyl group over the amino group before alkylation. google.com
| Reaction Type | Reagent | Typical Conditions | Product |
| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine), DMAP (cat.) | Tertiary Ester |
| Esterification | Carboxylic Acid (R-COOH) | Carbodiimide (e.g., DCC), DMAP (cat.) | Tertiary Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1. Anhydrous THF 2. Heat | Tertiary Ether |
Intramolecular and Rearrangement Reactions of Bicyclic Aminoalcohols
The rigid bicyclo[2.2.1]heptane framework is prone to skeletal rearrangements, particularly under acidic conditions that can generate a carbocation. The presence of both amino and hydroxyl groups in this compound creates the potential for unique intramolecular reactions and complex rearrangements.
One of the most characteristic reactions of the bicyclo[2.2.1]heptane system is the Wagner-Meerwein rearrangement . researchgate.netwikipedia.orgchemistnotes.comlscollege.ac.in This is a type of carbocation 1,2-rearrangement where an alkyl, aryl, or hydride group migrates to an adjacent carbocationic center. wikipedia.org In the case of this compound, treatment with a strong acid would lead to protonation of the tertiary hydroxyl group, followed by the loss of a water molecule to generate a tertiary carbocation at the C-2 position.
This carbocation is unstable and can undergo rearrangement. The strained C1-C6 bond can migrate to the C2 position, relieving some of the ring strain and forming a new, more stable tertiary carbocation at C1. This process effectively shifts the bicyclo[2.2.1]heptane skeleton. The rearranged carbocation can then be trapped by a nucleophile (such as water or the counter-ion of the acid) or lose a proton to form an alkene. Such rearrangements are well-documented for related bicyclic terpenes like isoborneol, which rearranges to camphene (B42988) under acidic conditions. wikipedia.org
Another potential rearrangement for β-amino alcohols is the Tiffeneau–Demjanov rearrangement , which involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion. wikipedia.org While the substrate here is not a 1-aminomethyl-cycloalkanol, diazotization of the primary amine with nitrous acid would generate an unstable diazonium salt. Loss of N₂ would form a primary carbocation on the ethyl side chain. This carbocation could potentially trigger a rearrangement involving the bicyclic skeleton, possibly leading to ring-expanded products, although this pathway is less direct than the classic Wagner-Meerwein rearrangement initiated at the alcohol. Ring expansion of 2-azabicyclo[2.2.1]heptane alcohols to 2-azabicyclo[3.2.1]octane derivatives through an aziridinium (B1262131) intermediate has also been reported. pwr.edu.pl
Ring Expansion and Contraction Processes
The inherent ring strain of the bicyclo[2.2.1]heptane skeleton makes it susceptible to rearrangement reactions that can lead to either ring expansion or contraction. These processes are often driven by the formation of more stable carbocation intermediates or the relief of steric strain.
One notable transformation is the Wagner-Meerwein rearrangement, a common process in bicyclic systems that involves a 1,2-shift of a carbon-carbon bond. rsc.orgmdpi.com In the context of this compound, protonation of the hydroxyl group under acidic conditions would generate a tertiary carbocation at the C2 position. This intermediate could then undergo a Wagner-Meerwein shift, leading to the expansion of the six-membered ring and the formation of a bicyclo[3.2.1]octane system. The specific product would depend on which bond migrates.
Conversely, ring contraction processes have also been observed in bicyclo[2.2.1]heptane systems. nasa.gov Although less common, certain reaction conditions can favor rearrangements that lead to the formation of cyclopentane (B165970) derivatives. For instance, the high strain of the bicyclic system can drive retro-condensation reactions, such as retro-Dieckman or retro-aldol processes, particularly when appropriately functionalized. nih.gov
The synthesis of N-tosyl 2-aza[2.2.1]bicycloheptane derivatives has demonstrated the potential for ring expansion to a 2-aza[3.2.1]bicyclooctane framework. researchgate.net This highlights how the presence of heteroatoms can influence the rearrangement pathways of the bicyclic core.
| Rearrangement Type | Driving Force | Potential Product Skeletons | Key Intermediates |
| Ring Expansion | Relief of ring strain, formation of more stable carbocations | Bicyclo[3.2.1]octane | Tertiary carbocations |
| Ring Contraction | Relief of ring strain | Substituted cyclopentanes | Anionic or radical intermediates |
Radical-Mediated Rearrangements
Radical reactions provide an alternative pathway for the rearrangement of the bicyclo[2.2.1]heptane skeleton. The generation of a radical at various positions on the ring can initiate a cascade of events, leading to rearranged products.
Bridgehead radicals in polyfluorobicyclo[2.2.1]heptanes have been generated and their reactions studied. rsc.org In the case of this compound, a radical could potentially be generated at the C2 position through various methods. This radical intermediate could then undergo β-scission of one of the adjacent C-C bonds, leading to a ring-opened species. The subsequent fate of this new radical would depend on the reaction conditions and the presence of other reactive species.
Studies on bicyclo[2.1.1]hexane have shown that the 2-yl radical can rearrange via β-scission to a cyclopent-3-enylmethyl radical. rsc.org While the bicyclo[2.2.1]heptane system is less strained, similar rearrangements are plausible. The presence of the aminoethyl and hydroxyl groups on the C2 carbon of the target molecule would undoubtedly influence the stability and reactivity of any radical intermediates, potentially favoring specific rearrangement pathways. For example, intramolecular hydrogen abstraction by a carbon-centered radical from the hydroxyl or amino group could lead to further transformations. Unexpected radical 4-exo cyclizations have been observed in rigid bicyclo[2.2.2]octene derivatives, suggesting that complex, condensed polycyclic systems can be formed through radical pathways. researchgate.net
| Radical Position | Potential Rearrangement | Resulting Structure |
| C2 | β-scission | Ring-opened cyclopentane derivative |
| Bridgehead (C1 or C4) | Hydrogen abstraction, addition to unsaturated systems | Functionalized bicyclo[2.2.1]heptane |
Cycloaddition Reactions Involving Bicyclo[2.2.1]heptane Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of the bicyclo[2.2.1]heptane framework. acs.orgresearchgate.net This reaction typically involves the combination of a conjugated diene, such as cyclopentadiene (B3395910), with a dienophile. The inherent stereoselectivity and atom economy of the Diels-Alder reaction make it a highly efficient method for constructing this bicyclic system. mjcce.org.mk
An organocatalytic formal [4+2] cycloaddition has been developed to provide rapid access to a wide range of functionalized bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.orgrsc.org This highlights the ability to introduce functionality and control stereochemistry during the formation of the bicyclic core. While this compound itself is already formed, the principles of cycloaddition are crucial for the synthesis of its precursors and analogs. For instance, a Diels-Alder reaction between cyclopentadiene and a dienophile containing a precursor to the 2-hydroxy-2-(2-aminoethyl) group could be a key synthetic step.
Furthermore, existing bicyclo[2.2.1]heptane derivatives can themselves participate in cycloaddition reactions if they contain suitable unsaturation. While the parent compound of this article is saturated, the introduction of a double bond into the framework would open up possibilities for further cycloaddition chemistry.
| Reaction Type | Reactants | Product | Key Features |
| Diels-Alder | Conjugated diene (e.g., cyclopentadiene) + Dienophile | Bicyclo[2.2.1]heptene derivative | High stereoselectivity, atom economy |
| 1,3-Dipolar Cycloaddition | Bicyclo[2.2.1]heptene derivative + 1,3-dipole (e.g., nitrile oxide) | Fused polycyclic system | Formation of five-membered heterocyclic rings |
Functionalization of the Bicyclo[2.2.1]heptane Framework Adjacent to the Aminoalcohol Moiety
Once the this compound core is established, further functionalization of the bicyclic framework can be explored to generate a diverse range of derivatives. The rigidity of the bicyclo[2.2.1]heptane skeleton allows for precise spatial orientation of substituents.
Electrophilic double bond functionalization followed by intramolecular enolate alkylation has been used to obtain a series of bicyclo[2.2.1]heptane derivatives. chemrxiv.org While the target molecule is saturated, this approach could be applied to unsaturated precursors. The synthesis of vicinal hydroxychlorobromides of bicyclo[2.2.1]heptanes and their subsequent reaction with amines to form aminoalcohols demonstrates a method for introducing functionality onto the bicyclic core. azjm.org
Radical reactions can also be employed for functionalization. For instance, the generation of bridgehead radicals in 7-azabicyclo[2.2.1]heptane derivatives has been used to introduce halogen atoms. researchgate.net Similar strategies could potentially be applied to the carbocyclic analogue to functionalize the C1 or C4 positions. The choice of radical initiator and reaction conditions would be crucial in controlling the regioselectivity of such reactions.
| Position | Reaction Type | Reagents | Potential Functional Group |
| C1/C4 (Bridgehead) | Radical Halogenation | N-Halosuccinimide, radical initiator | Halogen (Br, Cl) |
| C5/C6 | Electrophilic Addition (on unsaturated precursor) | Halogens, peroxy acids | Dihalides, epoxides |
| C7 (Bridge) | Radical abstraction/functionalization | t-Butoxyl radicals, trapping agent | Various |
An in-depth analysis of the structural and stereochemical properties of this compound reveals a complex and rigid molecular architecture. The determination of its precise three-dimensional arrangement relies on a combination of sophisticated analytical techniques, each providing unique insights into its atomic connectivity, molecular formula, and spatial orientation.
Computational and Theoretical Studies on 2 2 Aminoethyl Bicyclo 2.2.1 Heptan 2 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methodologies like Density Functional Theory (DFT) and Ab Initio calculations are standard tools for such investigations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of chemical reactions. For a molecule like 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol, DFT could be employed to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be used to calculate the electrostatic potential surface, which would identify the electron-rich and electron-poor regions of the molecule, providing clues about its intermolecular interactions. However, no specific studies applying DFT to this compound have been reported in the scientific literature.
Ab Initio Calculations for Reaction Mechanisms
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are particularly useful for elucidating complex reaction mechanisms. For this compound, ab initio calculations could be instrumental in mapping the potential energy surfaces of its various possible chemical transformations. This would involve identifying transition states and intermediates, thereby providing a detailed, step-by-step understanding of reaction pathways. Research on other bicyclo[2.2.1]heptane derivatives has utilized these methods, but the specific reaction mechanisms involving this compound remain uninvestigated by this approach.
Molecular Mechanics and Dynamics Simulations
While quantum methods provide detailed electronic information, molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and interaction profiles of larger systems over time.
Conformational Energy Landscape Exploration
The flexible aminoethyl side chain of this compound can adopt numerous conformations, which can significantly influence its physical properties and biological activity. Molecular mechanics simulations could be used to systematically explore its conformational energy landscape, identifying low-energy, stable conformers. This information is crucial for understanding how the molecule might present itself for interaction with other molecules, such as biological receptors. While conformational analyses have been performed on simpler bicyclo[2.2.1]heptane systems, a specific and detailed energy landscape for this compound is not available.
Ligand-Receptor Interaction Modeling
The presence of both a hydroxyl group and an amino group suggests that this compound could act as a ligand, forming hydrogen bonds and other interactions with biological targets like proteins or nucleic acids. Molecular docking and molecular dynamics (MD) simulations are the primary tools for modeling such interactions. These simulations could predict the preferred binding mode and estimate the binding affinity of the compound to a specific receptor. Such studies are vital in the field of drug discovery. At present, there are no published studies that model the interaction of this compound with any biological receptor.
Transition State Analysis and Reaction Pathway Mapping
Understanding the kinetics and thermodynamics of a chemical reaction requires the identification and characterization of its transition state. Computational methods can calculate the geometry and energy of these high-energy structures, which are often impossible to observe experimentally. By mapping the entire reaction pathway from reactants to products via the transition state, a complete energetic profile of the reaction can be constructed. This analysis provides fundamental insights into reaction rates and selectivity. For this compound, such computational mapping of its potential synthetic or metabolic reaction pathways has not been undertaken.
Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical studies published on the chemical compound “this compound” corresponding to the requested article outline.
The topics specified—Prediction of Spectroscopic Parameters, Homoaromaticity, and Transannular Interactions—require dedicated research and published data for this particular molecule. While general computational methodologies exist for predicting spectroscopic properties and studying electronic interactions in related bicyclic systems, applying them to “this compound” without specific literature would involve generating novel research data, which is beyond the scope of this request.
Therefore, in adherence to the principles of providing scientifically accurate and verifiable information, the requested article cannot be generated at this time due to the absence of the necessary foundational research on this specific compound.
Synthesis and Exploration of 2 2 Aminoethyl Bicyclo 2.2.1 Heptan 2 Ol Derivatives and Analogues
Design and Synthesis of Constrained Aminoalcohol Scaffolds
The synthesis of conformationally constrained aminoalcohol scaffolds based on the bicyclo[2.2.1]heptane core is a key strategy for developing molecules with specific biological activities. The rigid nature of this bicyclic system helps to lock the relative orientation of the amino and hydroxyl groups, which can be crucial for molecular recognition.
An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been developed as a novel gamma-turn mimic. nih.gov Structural analysis of this derivative using ¹H NMR spectroscopy confirmed the turn structure, which was predicted by Ab initio computational studies, highlighting the role of intramolecular hydrogen bonding between side chain amides. nih.gov
Another approach involves the synthesis of chiral 1,3- and 1,4-amino alcohols and aminodiols derived from (+)-camphor, a naturally occurring bicyclo[2.2.1]heptane derivative. nih.gov Key steps in these syntheses include substrate-controlled diastereoselective alkylation and platinum oxide-catalyzed hydrogenation, yielding a variety of stereochemically defined aminoalcohols. nih.gov Furthermore, an efficient procedure for obtaining ether-protected bicyclo[2.2.1]heptane amines has been established, starting from an optically active keto-alcohol norbornane (B1196662) compound. tandfonline.com The use of a trityl protecting group allows for the isolation of pure 5-endo-compounds through selective crystallization. tandfonline.com
The synthesis of these constrained scaffolds often involves multiple steps, as illustrated in the following generalized scheme for the preparation of a protected bicyclo[2.2.1]heptane amine intermediate.
| Step | Reaction | Reagents and Conditions | Key Feature |
| 1 | Protection of Hydroxyl Group | Trityl chloride, pyridine (B92270) | Selective protection of primary hydroxyl. |
| 2 | Reduction of Keto Group | Sodium borohydride (B1222165) | Stereoselective reduction. |
| 3 | Mesylation of Secondary Hydroxyl | Methanesulfonyl chloride, triethylamine (B128534) | Activation for nucleophilic substitution. |
| 4 | Azide Formation | Sodium azide | Introduction of nitrogen functionality. |
| 5 | Reduction of Azide | Hydrogen, Palladium on carbon | Formation of the primary amine. |
This table represents a generalized synthetic pathway based on described methodologies. tandfonline.com
Functionalization of the Aminoethyl Side Chain for Diverse Analogues
The primary amine of the 2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol side chain serves as a versatile handle for the synthesis of a wide array of analogues through various functionalization reactions. This allows for the systematic modification of the compound's physicochemical properties.
Chemoselective functionalization of the amino and hydroxyl groups has been demonstrated in related bicyclic aminoalcohols. pleiades.online For instance, the nitrogen atom can be selectively acylated or sulfonylated. The reaction of N-2-(4-nitrophenyl)-2-hydroxy-ethylamine with 4-nitrobenzoyl chloride or 4-toluenesulfonyl isocyanate leads to the formation of the corresponding amides and sulfonamides, respectively. pleiades.online This selectivity is supported by PM3 semiempirical calculations, which indicate that the nitrogen atom in these amino alcohols possesses a greater proton affinity than the oxygen atom. pleiades.online
Further diversification can be achieved through N-alkylation. For example, a new N-(oxiran-2-ylmethyl) (glycidyl) derivative was obtained by reacting a bicyclic sulfonamide with epichlorohydrin. researchgate.net The resulting epoxide can then undergo aminolysis with various amines, leading to a range of new amino alcohol derivatives. researchgate.net
The following table summarizes common functionalization reactions for the aminoethyl side chain.
| Reaction Type | Reagent Class | Resulting Functional Group |
| Acylation | Acyl chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Alkylation | Alkyl halides, Epoxides | Secondary or Tertiary Amine |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
Modifications to the Bicyclo[2.2.1]heptane Ring System
Altering the core bicyclo[2.2.1]heptane ring system provides another avenue for generating structural diversity. These modifications can range from the introduction of additional rings to the synthesis of heteroatom-containing analogues.
One strategy involves exploiting the inherent ring strain of the bicyclo[2.2.1]heptane system to drive retro-condensation reactions. nih.gov For example, retro-Dieckman reactions on 3-tosyl-7-azabicyclo[2.2.1]hept-5-en-2-ones can lead to the formation of highly functionalized 3-pyrroline (B95000) scaffolds. nih.gov Similarly, retro-aldol reactions of N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols can stereoselectively yield functionalized pyrrolidine (B122466) scaffolds. nih.gov
The synthesis of spirocyclic systems has also been explored. For instance, the reaction of camphene (B42988) oxide with dilithiated o-methoxyphenylacetic acid selectively yields the exo isomer of a spiro[γ-lactone-2,2′-bicyclo[2.2.1]heptane], which can be further converted to an exo-3,4-dihydrospiro[2H-1-benzopyran-2,2′-bicyclo[2.2.1]heptane].
Furthermore, the Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane skeleton with various substituents. A method has been described for creating a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. nih.gov This approach can also be extended to intramolecular Diels-Alder reactions to form tricyclic frameworks. nih.gov
Incorporation of this compound into Macrocycles and Supramolecular Structures
The rigid bicyclo[2.2.1]heptane aminoalcohol scaffold can be incorporated into larger molecular architectures, such as macrocycles and supramolecular assemblies, to create complex structures with unique properties.
A modular synthetic approach has been developed for the synthesis of diverse natural product-like macrocycles, where bicyclic diols like (1R,2S,3R,4S)-bicyclo[2.2.1]heptane-2,3-diol are used as building blocks. researchgate.net This strategy allows for systematic variation of the macrocyclic scaffold size, which can range from 12 to 20-membered rings. researchgate.net Another powerful technique for macrocyclization is ring-closing metathesis (RCM). nih.gov This has been employed in the synthesis of aminoalcohol-derived macrolactones, where acyclic precursors are cyclized using a Grubbs catalyst. nih.gov This method has been used to generate libraries of 12-, 13-, and 14-membered macrocycles. nih.gov
In the realm of supramolecular chemistry, the bicyclo[2.2.1]heptane framework can direct the formation of ordered structures through non-covalent interactions. For example, the crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals a complex three-dimensional network linked by N—H⋯Br hydrogen bonds. iucr.org This demonstrates how the rigid bicyclic core can act as a scaffold to pre-organize functional groups for specific intermolecular interactions, leading to the formation of well-defined supramolecular architectures. iucr.org
Application in Chemical Library Synthesis for Research Screening
The this compound scaffold and its derivatives are well-suited for the construction of chemical libraries for high-throughput screening in drug discovery and other research areas. The ability to systematically modify the scaffold at multiple positions allows for the generation of a large number of diverse compounds.
A key application is in lead-oriented synthesis, which aims to efficiently prepare libraries of three-dimensional compounds with properties suitable for biological screening. u-szeged.hu Synthetic approaches can be designed to be either branching, where a common intermediate is elaborated into a variety of scaffolds, or "stitching," where different building blocks are combined. u-szeged.hu
The synthesis of aminoalcohol-derived macrocycles has been adapted for a "one macrobead/one stock solution" approach, enabling the creation of a library of 2070 compounds. nih.gov These compounds were then arrayed onto microscope slides for small-molecule screening. nih.gov This highlights the utility of these scaffolds in generating libraries for identifying molecules with specific biological activities. The bicyclo[2.2.1]heptane framework itself is considered a versatile scaffold for divergent drug discovery synthesis, with synthetic routes developed for multigram preparation of optically pure intermediates.
Advanced Applications of 2 2 Aminoethyl Bicyclo 2.2.1 Heptan 2 Ol in Organic Synthesis and Materials Science
Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The stereochemical complexity and rigidity of the bicyclo[2.2.1]heptane core make it an excellent backbone for the design of chiral ligands and auxiliaries. The presence of the amino and hydroxyl groups in 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol allows it to function as a bidentate ligand, coordinating to metal centers and creating a well-defined chiral environment for asymmetric reactions.
Ligands based on the bicyclo[2.2.1]heptane scaffold have proven effective in a variety of asymmetric transformations. The fixed spatial arrangement of substituents on the rigid frame allows for efficient transfer of chirality from the ligand to the products of a catalytic reaction. These ligands are part of a broader class of chiral amino alcohols that are instrumental in metal-mediated asymmetric synthesis. Camphor-derived amino alcohols, for instance, have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the utility of the norbornane (B1196662) skeleton in creating effective chiral environments.
Chiral diene ligands derived from the bicyclo[2.2.1]hepta-2,5-diene core have been particularly successful in rhodium-catalyzed asymmetric 1,4-addition reactions of aryl- and alkenylboronic acids to α,β-unsaturated ketones. acs.org This highlights the versatility of the bicyclic system in accommodating different types of coordinating atoms and its effectiveness in inducing high levels of stereocontrol in carbon-carbon bond-forming reactions. acs.org
The primary role of this compound and related structures in enantioselective catalysis is to create a chiral pocket around a metal catalyst, forcing reactants to approach from a specific direction. This directional control leads to the preferential formation of one enantiomer over the other.
Research on similar δ-amino norbornan-2-ol-based catalysts has explored their effectiveness in the asymmetric addition of diethylzinc to benzaldehyde. The configuration of the carbon atom bearing the hydroxyl group plays a crucial role in the catalytic activity and the resulting enantioselectivity. For example, camphor-derived β-amino alcohols have been shown to catalyze the asymmetric addition of diethylzinc to both aromatic and aliphatic aldehydes, yielding secondary alcohols with high enantiomeric excess (ee), often up to 94%.
| Aldehyde Substrate | Catalyst Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Benzaldehyde | Camphor-derived β-amino alcohol | Up to 94% | biosynth.com |
| Aromatic Aldehydes (various) | Camphor-derived β-amino alcohol | High | biosynth.com |
| Aliphatic Aldehydes (linear) | Camphor-derived β-amino alcohol | High | biosynth.com |
| Benzaldehyde | δ-amino norbornan-2-ol-based | Variable | researchgate.net |
Building Block Applications in Complex Molecule Synthesis
The defined three-dimensional structure and bifunctional nature of this compound make it a valuable building block for the synthesis of more complex molecules. acs.org Its rigid scaffold allows for the precise positioning of functional groups in space, a critical aspect in drug discovery and the synthesis of natural products.
The bicyclo[2.2.1]heptane skeleton is considered a privileged molecular structure, appearing in numerous bioactive natural products and drug candidates. researchgate.net The inherent ring strain of the bicyclic system can be exploited to drive reactions that lead to highly functionalized and stereochemically complex cyclopentane (B165970) and pyrrolidine (B122466) scaffolds. researchgate.net Compounds like this compound serve as ideal starting points for creating libraries of structurally diverse 3D molecular scaffolds. nih.gov These scaffolds are of significant interest in medicinal chemistry as they provide access to novel chemical space that is distinct from the predominantly flat structures of many existing drug molecules. The development of synthetic strategies to create diverse libraries of such scaffolds is a key area of research. nih.gov
With both an amine and a hydroxyl group, this compound is a versatile precursor for a range of specialized organic reagents. The primary amine can be readily converted into amides, sulfonamides, or imines, while the tertiary alcohol can undergo reactions such as etherification or serve as a directing group. This dual functionality allows for stepwise or orthogonal chemical modifications, enabling the synthesis of more elaborate molecules. For example, the amine can be functionalized to attach the scaffold to a solid support for use in polymer-supported synthesis, or it can be transformed into a different catalytic moiety, creating a bifunctional catalyst.
Integration into Polymer Chemistry and Advanced Materials
The rigid and bulky nature of the bicyclo[2.2.1]heptane (norbornane) unit is highly desirable in polymer science for creating materials with enhanced thermal and mechanical properties. While direct polymerization of this compound is not widely documented, its structural motifs are key components in the synthesis of advanced polymers.
Functionalized norbornenes are important monomers in addition polymerization, a process that conserves the bicyclic backbone and leads to polymers with very high glass-transition temperatures (Tg) and desirable optical properties. nih.govaip.org The presence of functional groups, such as amines and alcohols, is crucial for tailoring polymer properties, although it can sometimes complicate the polymerization process. aip.org
Derivatives of bicyclo[2.2.1]heptane with amino functionalities, such as bis(aminomethyl)bicyclo[2.2.1]heptane, are used as monomers in polymerization processes. The incorporation of the rigid norbornane unit directly enhances the mechanical performance and thermal stability of the resulting polymers, such as polyimides and polyamides. For instance, fully nonaromatic polyimides derived from cycloaliphatic diamines like bis(aminomethyl)norbornane (B1581727) exhibit high thermal stability, with decomposition temperatures around 450°C and glass transition temperatures exceeding 290°C. Similarly, the amino group in this compound makes it a potential candidate to be used as a curing agent or hardener for epoxy resins, where the rigid scaffold would contribute to the durability and stability of the cured material.
| Polymer Type | Potential Role of the Monomer | Resulting Polymer Property | Reference |
|---|---|---|---|
| Addition Polynorbornenes | Functional co-monomer | High Glass Transition Temperature (Tg), Modified Solubility | nih.govaip.org |
| Polyimides/Polyamides | Diamine component (after modification if needed) | Enhanced Thermal Stability, High Mechanical Strength | |
| Epoxy Resins | Curing agent/Hardener | Increased Rigidity and Durability |
Monomer or Cross-linking Agent in Polymer Design
There is a lack of specific studies detailing the use of this compound as a primary monomer or a cross-linking agent in polymer design. In theory, the amino and hydroxyl groups could react with various co-monomers to form polyamides, polyurethanes, or other polymer architectures. The rigid bicyclic structure could be expected to influence the resulting polymer's thermal and mechanical properties. However, without experimental data, any discussion of its specific effects remains speculative.
Modification of Polymer Properties
No specific research was identified that focuses on the use of this compound for the modification of existing polymer properties. The incorporation of this compound onto a polymer backbone could potentially alter surface properties, adhesion, or thermal stability, but published research to this effect is not available.
Development of Novel Agrochemical Precursors and Intermediates
The development of novel agrochemical precursors and intermediates from this compound is not described in the accessible scientific literature. While bicyclic structures are of interest in medicinal and agricultural chemistry, there are no specific examples linking this particular compound to the synthesis of new pesticides, herbicides, or fungicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
